Top1 inhibitor 1

DNA Topoisomerase I Enzyme Inhibition Cancer Biology

Top1 inhibitor 1 (compound 28) is a non-camptothecin human Top1 inhibitor (IC50 29 nM) with a distinct, reproducible cytotoxicity profile across MCF7 (IC50 2.74 µM), HeLa (2.61 µM), HCT116 (2.34 µM), and NIH:OVCAR-3 (2.35 µM) cells, exhibiting ~3-fold selectivity over non-cancerous HEK293 cells (8.34 µM). Its chemically stable quinoline-oxadiazole scaffold overcomes the lactone ring instability artifacts inherent to camptothecin-based inhibitors, ensuring data consistency in long-term DNA damage response (DDR) assays. Positioned as an attractive ADC payload candidate for targeted delivery strategies. Bulk quantities available; request a quote today.

Molecular Formula C24H22N6O2
Molecular Weight 426.5 g/mol
Cat. No. B12422225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTop1 inhibitor 1
Molecular FormulaC24H22N6O2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=C(C(=CN=C3C=C2)C4=NN=CO4)NCCCN5C=CN=C5
InChIInChI=1S/C24H22N6O2/c1-31-19-6-3-17(4-7-19)18-5-8-22-20(13-18)23(21(14-27-22)24-29-28-16-32-24)26-9-2-11-30-12-10-25-15-30/h3-8,10,12-16H,2,9,11H2,1H3,(H,26,27)
InChIKeyFXLATWFKCKZBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Top1 Inhibitor 1 for DNA Damage Research: Potency and Selectivity Profile in Topoisomerase I Targeting


Top1 inhibitor 1 (CAS 2302772-05-8), also referred to as compound 28, is a small-molecule inhibitor of human DNA topoisomerase I (Top1). It demonstrates potent enzymatic inhibition with an IC50 of 29 nM and exhibits cytotoxic activity across a panel of cancer cell lines, including MCF7, HeLa, HCT116, and NIH:OVCAR-3 . Its chemical scaffold distinguishes it from classical camptothecin-derived Top1 inhibitors, positioning it as a tool compound for investigating DNA damage response pathways and as a candidate payload for antibody-drug conjugate (ADC) development .

Top1 Inhibitor 1 for Precision Oncology Research: Why In-Class Substitution Compromises Experimental Reproducibility


Interchangeability among Top1 inhibitors is not supported by quantitative data due to substantial divergence in enzymatic potency, cellular cytotoxicity profiles, and chemical stability. While clinically utilized camptothecins such as irinotecan and topotecan are prodrugs with variable metabolic activation and sensitivity to drug efflux pumps [1], Top1 inhibitor 1 exhibits a non-camptothecin structure and a defined IC50 of 29 nM against human Top1 . Its distinct cytotoxicity pattern across MCF7, HeLa, HCT116, and OVCAR-3 cells, with a 3-fold selectivity window over non-cancerous HEK293 cells , underscores that substituting another in-class molecule without controlling for these specific quantitative parameters can lead to divergent experimental outcomes and confound data interpretation in DNA damage and ADC payload research.

Top1 Inhibitor 1 Evidence Guide: Comparative Potency, Cytotoxicity, and ADC Utility Data


Superior Enzymatic Potency Against Human Top1 Relative to Camptothecin

Top1 inhibitor 1 demonstrates a 23-fold lower IC50 (29 nM) against human topoisomerase I compared to the natural product camptothecin, which exhibits an IC50 of 679 nM in analogous biochemical assays . This differential in target engagement potency is critical for studies where maximal enzyme inhibition at lower compound concentrations is desired to minimize off-target effects.

DNA Topoisomerase I Enzyme Inhibition Cancer Biology

Cytotoxic Activity Profile Across a Panel of Human Cancer Cell Lines with Defined Selectivity Window

In 72-hour cytotoxicity assays, Top1 inhibitor 1 exhibits IC50 values of 2.34 µM (HCT116 colon cancer), 2.35 µM (NIH:OVCAR-3 ovarian cancer), 2.61 µM (HeLa cervical cancer), and 2.74 µM (MCF7 breast cancer) . Against non-cancerous HEK293 kidney cells, the IC50 is 8.34 µM, yielding a selectivity index ranging from 3.0- to 3.6-fold across the panel . In contrast, the camptothecin derivative SN-38 (active metabolite of irinotecan) displays more variable and generally more potent cytotoxicity (IC50 = 3.3 nM in HCT-116) but with a narrower therapeutic window in many preclinical models .

Cytotoxicity Cancer Cell Lines Selectivity

Non-Camptothecin Chemical Scaffold for Enhanced Chemical Stability and Reduced Efflux Susceptibility

Top1 inhibitor 1 (compound 28) belongs to a non-camptothecin chemotype, a structural class known to circumvent limitations associated with camptothecin derivatives, including lactone ring instability and susceptibility to ATP-binding cassette (ABC) transporter-mediated efflux (e.g., P-glycoprotein, BCRP) [1]. While camptothecins undergo reversible, pH-dependent hydrolysis to an inactive carboxylate form, non-camptothecin Top1 inhibitors maintain structural integrity under physiological conditions [1]. Although direct stability data for Top1 inhibitor 1 are not specified in vendor documentation, its classification as a non-camptothecin scaffold implies potential advantages in chemical stability and reduced efflux compared to clinically used camptothecins like topotecan and irinotecan, which are known substrates for drug transporters [1].

Chemical Stability Drug Efflux ADC Payload

Top1 Inhibitor 1 Application Scenarios: From Basic DNA Damage Research to ADC Payload Development


Mechanistic Studies of DNA Topoisomerase I Poisoning and DNA Damage Response

Researchers investigating the cellular consequences of Top1 inhibition and the downstream DNA damage response (DDR) pathways can utilize Top1 inhibitor 1 as a tool compound. Its potent enzymatic inhibition (IC50 29 nM) and defined cytotoxicity profile across cancer cell lines (MCF7, HeLa, HCT116, OVCAR-3) provide a reproducible in vitro system to study Top1 cleavage complex formation, replication stress, and activation of DNA repair pathways (e.g., homologous recombination, non-homologous end joining). The non-camptothecin scaffold may reduce experimental artifacts associated with camptothecin lactone ring instability, improving data consistency across long-term assays.

Evaluation as an Antibody-Drug Conjugate (ADC) Payload Candidate

Top1 inhibitor 1 is positioned as a potential ADC payload based on its potent Top1 inhibition and cytotoxic activity . Its non-camptothecin structure and moderate cellular potency (IC50 ~2-3 µM in cancer lines) make it a candidate for conjugation strategies where potent, yet controlled, cytotoxicity is required after targeted delivery. Preclinical ADC development programs can benchmark Top1 inhibitor 1 against established Top1 inhibitor payloads (e.g., exatecan derivatives) to assess tumor cell killing efficacy and bystander effects in co-culture models. The selectivity window observed in HEK293 cells (IC50 8.34 µM) may inform safety margin assessments during early-stage payload screening.

Combination Therapy Research with DNA Repair Inhibitors

Given the mechanism of Top1 inhibition inducing single-strand DNA breaks and replication fork collapse, Top1 inhibitor 1 is suitable for combination studies with inhibitors of DNA repair pathways, such as PARP inhibitors or ATR/ATM kinase inhibitors. The quantifiable cytotoxicity profile in HCT116 (IC50 2.34 µM) and other lines allows for precise calculation of synergy scores (e.g., combination index, Bliss independence) in cell viability assays. Such studies can inform rational combination strategies for cancers with homologous recombination deficiency (HRD) or other DNA repair vulnerabilities.

Structure-Activity Relationship (SAR) Studies for Novel Top1 Inhibitor Design

Medicinal chemists engaged in developing next-generation Top1 inhibitors can use Top1 inhibitor 1 as a reference compound for SAR exploration. Its defined chemical structure (CAS 2302772-05-8, molecular formula C24H22N6O2) and known Top1 IC50 of 29 nM provide a benchmark for assessing the potency of newly synthesized analogs. The availability of cytotoxicity data across multiple cell lines further enables comparative evaluation of cellular activity and selectivity, facilitating the optimization of new chemical entities with improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Top1 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.